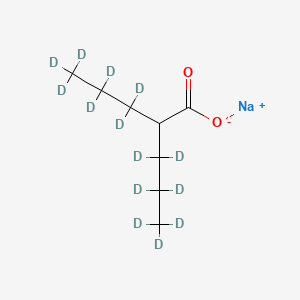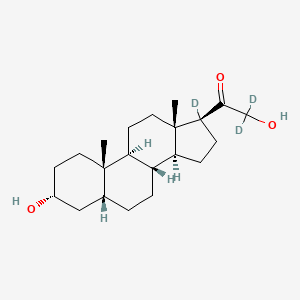
Dbco-peg3-tco
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dbco-peg3-tco is a heterobifunctional linker used in bioconjugation and click chemistry. It contains a dibenzocyclooctyne (DBCO) moiety and a trans-cyclooctene (TCO) moiety linked through a polyethylene glycol (PEG) chain. This compound is widely used in the synthesis of antibody-drug conjugates (ADCs) and other bioconjugates due to its high reactivity and specificity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dbco-peg3-tco involves several steps:
Synthesis of DBCO-PEG3: The DBCO moiety is first attached to a PEG3 chain. This is typically done by reacting DBCO-NHS ester with PEG3-amine in the presence of a base like triethylamine.
Attachment of TCO: The TCO moiety is then attached to the PEG3 chain. This is achieved by reacting TCO-NHS ester with the DBCO-PEG3 intermediate.
The reactions are usually carried out in organic solvents such as dichloromethane or dimethylformamide, and the products are purified by column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the purification processes are scaled up using techniques like high-performance liquid chromatography (HPLC) and recrystallization .
Analyse Chemischer Reaktionen
Types of Reactions
Dbco-peg3-tco undergoes several types of reactions:
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): The DBCO moiety reacts with azide groups in a copper-free click reaction.
Inverse Electron Demand Diels-Alder (iEDDA) Reaction: The TCO moiety reacts with tetrazine groups to form a stable dihydropyridazine linkage
Common Reagents and Conditions
SPAAC Reaction: Typically carried out in aqueous conditions without the need for a catalyst.
iEDDA Reaction: Also performed in aqueous conditions, often at room temperature, and does not require a catalyst
Major Products
SPAAC Reaction: Forms a stable triazole linkage.
iEDDA Reaction: Forms a stable dihydropyridazine linkage
Wissenschaftliche Forschungsanwendungen
Dbco-peg3-tco has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex molecules and bioconjugates.
Biology: Facilitates the labeling and tracking of biomolecules in live cells.
Medicine: Integral in the development of antibody-drug conjugates for targeted cancer therapy.
Industry: Employed in the production of diagnostic tools and therapeutic agents .
Wirkmechanismus
Dbco-peg3-tco exerts its effects through bioorthogonal click reactions:
DBCO Moiety: Reacts with azide groups via SPAAC, forming a stable triazole linkage.
TCO Moiety: Reacts with tetrazine groups via iEDDA, forming a stable dihydropyridazine linkage.
These reactions are highly specific and occur rapidly under mild conditions, making this compound an excellent tool for bioconjugation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dbco-peg4-tco: Similar structure but with an additional PEG unit, offering increased solubility and flexibility.
Dbco-peg6-tco: Contains a longer PEG chain, providing even greater solubility and reduced steric hindrance.
Uniqueness
Dbco-peg3-tco is unique due to its balanced PEG chain length, which offers an optimal combination of solubility, flexibility, and reactivity. This makes it particularly suitable for a wide range of bioconjugation applications .
Eigenschaften
Molekularformel |
C36H45N3O7 |
|---|---|
Molekulargewicht |
631.8 g/mol |
IUPAC-Name |
[(1S,4E)-cyclooct-4-en-1-yl] N-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C36H45N3O7/c40-34(18-19-35(41)39-28-31-12-7-6-10-29(31)16-17-30-11-8-9-15-33(30)39)37-20-22-43-24-26-45-27-25-44-23-21-38-36(42)46-32-13-4-2-1-3-5-14-32/h1-2,6-12,15,32H,3-5,13-14,18-28H2,(H,37,40)(H,38,42)/b2-1+/t32-/m1/s1 |
InChI-Schlüssel |
OYEIJQBQBCHZLD-XIASJIJZSA-N |
Isomerische SMILES |
C1C/C=C/CC[C@H](C1)OC(=O)NCCOCCOCCOCCNC(=O)CCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42 |
Kanonische SMILES |
C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCNC(=O)CCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


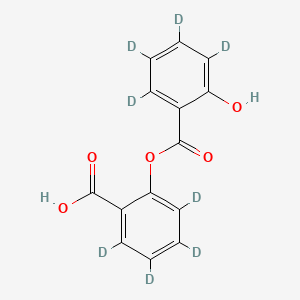
![13-[2-(Dimethylamino)ethyl]-17,18-dimethoxy-6,8-dioxa-13-azapentacyclo[10.6.1.02,10.05,9.015,19]nonadeca-1,3,5(9),10,12(19),15,17-heptaen-14-one](/img/structure/B12422542.png)
![(2R,4R)-1-[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]-4-hydroxy-N-methyl-N-(3-methylphenyl)pyrrolidine-2-carboxamide](/img/structure/B12422555.png)

![N-[4-[4-[3-[2-(4-chlorophenyl)-5-methyl-4-methylsulfonyl-1-propan-2-ylpyrrol-3-yl]-5-fluorophenyl]piperazin-1-yl]phenyl]-4-[[(2R)-4-(4-hydroxypiperidin-1-yl)-1-phenylsulfanylbutan-2-yl]amino]-3-(trifluoromethylsulfonyl)benzenesulfonamide](/img/structure/B12422564.png)
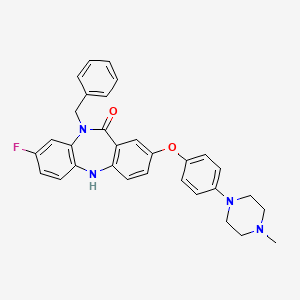


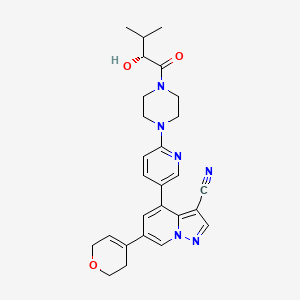
![2-[(7-amino-6-fluoro-1,3-benzoxazol-2-yl)amino]-4-(2-chloro-4-methylphenyl)-6-methyl-N-[(1-methylpyrazol-4-yl)methyl]-1,4-dihydropyrimidine-5-carboxamide](/img/structure/B12422599.png)
![8-[2-(2H-tetrazol-5-yl)ethyl]-13-oxa-8,10,12,14,16-pentazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,9,11,14-heptaene](/img/structure/B12422606.png)

